molecular formula C13H12FNO2 B2567029 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 923781-31-1

1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B2567029
CAS No.: 923781-31-1
M. Wt: 233.242
InChI Key: AZLZPSZPXDJCDU-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The presence of a fluorophenyl group and carboxylic acid functionality in this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with 2,5-dimethylpyrrole in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or acetonitrile to facilitate the reaction.

Another method involves the use of Suzuki-Miyaura coupling, where a boronic acid derivative of 2-fluorophenyl is coupled with a halogenated pyrrole derivative in the presence of a palladium catalyst. This method is advantageous due to its high yield and selectivity .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to the presence of both fluorophenyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design and development .

Properties

IUPAC Name

1-(2-fluorophenyl)-2,5-dimethylpyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2/c1-8-7-10(13(16)17)9(2)15(8)12-6-4-3-5-11(12)14/h3-7H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLZPSZPXDJCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2F)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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